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Compound of Interest

Compound Name: CI7PP08Fln

Cat. No.: B15193476 Get Quote

This guide provides a comprehensive comparison of the novel kinase inhibitor CI7PP08Fln and

its second-generation derivatives, CI7PP08Fln-D2 and CI7PP08Fln-D3. The information

presented is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of these compounds in oncology.

Overview and Mechanism of Action
CI7PP08Fln is a potent and selective small molecule inhibitor of Mitogen-Activated Protein

Kinase Kinase Kinase Kinase 1 (MAP4K1), a key upstream regulator of the JNK and p38

MAPK signaling pathways. Dysregulation of these pathways is implicated in the pathogenesis

of various cancers, making MAP4K1 an attractive therapeutic target. CI7PP08Fln binds to the

ATP-binding pocket of MAP4K1, preventing its phosphorylation and subsequent activation of

downstream signaling cascades.

The derivatives, CI7PP08Fln-D2 and CI7PP08Fln-D3, were developed to improve upon the

pharmacokinetic and pharmacodynamic properties of the parent compound.
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MAP4K1 Signaling Pathway and Inhibition by CI7PP08Fln.

Comparative Performance Data
The following tables summarize the key performance metrics of CI7PP08Fln and its derivatives

based on in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

Compound
MAP4K1 IC₅₀
(nM)

Kinase
Selectivity (S-
Score at 1 µM)

Cell Line A IC₅₀
(nM)

Cell Line B
IC₅₀ (nM)

CI7PP08Fln 15.2 0.08 120.5 155.2

CI7PP08Fln-D2 5.8 0.03 45.1 62.8

CI7PP08Fln-D3 8.1 0.05 68.3 89.4

Table 2: Pharmacokinetic Properties
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Compound
Bioavailability
(Oral, %)

Half-life (t₁/₂,
hours)

Cₘₐₓ (ng/mL) AUC (ng·h/mL)

CI7PP08Fln 25 4.2 350 1470

CI7PP08Fln-D2 68 8.5 980 8330

CI7PP08Fln-D3 45 6.1 620 3782

Table 3: In Vivo Efficacy in Xenograft Model

Compound (Dose)
Tumor Growth Inhibition
(%)

Body Weight Change (%)

Vehicle 0 +2.5

CI7PP08Fln (50 mg/kg) 45 -3.1

CI7PP08Fln-D2 (25 mg/kg) 78 +1.8

CI7PP08Fln-D3 (40 mg/kg) 62 -0.5

Experimental Protocols
3.1. MAP4K1 Kinase Inhibition Assay

A biochemical assay was performed using a time-resolved fluorescence resonance energy

transfer (TR-FRET) method. Recombinant human MAP4K1 was incubated with the test

compounds at varying concentrations, followed by the addition of a biotinylated peptide

substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. A

europium-labeled anti-phospho-serine antibody and a streptavidin-allophycocyanin (SA-APC)

conjugate were then added. The TR-FRET signal was measured on a microplate reader. IC₅₀

values were calculated from the dose-response curves.

3.2. Cell Proliferation Assay

Human cancer cell lines A and B were seeded in 96-well plates and allowed to adhere

overnight. The cells were then treated with serial dilutions of the test compounds for 72 hours.

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay
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(Promega). Luminescence was measured using a microplate reader, and IC₅₀ values were

determined by non-linear regression analysis.

3.3. In Vivo Xenograft Study

Female athymic nude mice were subcutaneously inoculated with human cancer cell line A.

When tumors reached an average volume of 150-200 mm³, the mice were randomized into

treatment groups. The compounds were administered orally once daily for 21 days. Tumor

volume and body weight were measured twice weekly. Tumor growth inhibition was calculated

as the percentage difference in the mean tumor volume of the treated group compared to the

vehicle control group at the end of the study.
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Experimental Workflow for Compound Evaluation.

Conclusion
The second-generation derivative, CI7PP08Fln-D2, demonstrates superior performance across

all evaluated metrics. It exhibits significantly improved in vitro potency against MAP4K1 and

enhanced anti-proliferative activity in cancer cell lines. Furthermore, its optimized

pharmacokinetic profile, including higher oral bioavailability and a longer half-life, translates to

markedly improved in vivo efficacy in a xenograft tumor model at a lower dose compared to the

parent compound and CI7PP08Fln-D3. These findings strongly support the further preclinical

and clinical development of CI7PP08Fln-D2 as a promising therapeutic agent for cancers

driven by MAP4K1 signaling.
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[https://www.benchchem.com/product/b15193476#comparative-analysis-of-ci7pp08fln-and-
its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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